

Denagliptin Tosylate: A Technical Guide to its Core Intellectual Property

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Denagliptin, developed by GlaxoSmithKline, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-IV), an enzyme crucial in glucose homeostasis. As a member of the gliptin class of oral antihyperglycemic agents, denagliptin was investigated for the treatment of type 2 diabetes mellitus. Its development, however, was discontinued due to unfavorable preclinical toxicity data.[1] Despite its halted progression, the intellectual property surrounding **denagliptin tosylate**, particularly its core patents, offers valuable insights into the design, synthesis, and formulation of DPP-IV inhibitors. This technical guide provides an in-depth analysis of the key patents, experimental protocols, and the underlying scientific principles of **denagliptin tosylate**.

Core Intellectual Property

The primary intellectual property for denagliptin and its tosylate salt is encompassed in a series of patents that cover the compound's composition of matter, its synthesis, and its crystalline forms.

Composition of Matter and Synthesis Patents

The foundational patents protecting the denagliptin compound are US Patent No. 7,132,443 and its international counterpart WO 03/002531.[1][2] These patents disclose the chemical



structure of denagliptin, (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile, and outline its synthesis.

A key subsequent patent, WO 2005/009956, specifically claims the tosylate salt of denagliptin and its crystalline anhydrous form.[1][2] This patent was crucial for the development of a stable and manufacturable active pharmaceutical ingredient.

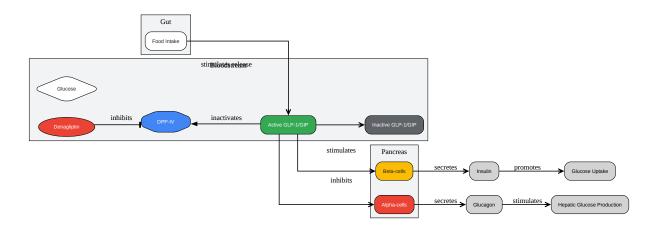
Table 1: Core Patents for **Denagliptin Tosylate**

Patent Number	Title	Key Claims
US 7,132,443	Pyrrolidine-2-carbonitriles and their use as inhibitors of dipeptidylpeptidase IV	Composition of matter for denagliptin and related compounds. Methods of using these compounds to treat diabetes.
WO 03/002531	Pyrrolidine-2-carbonitriles and their use as inhibitors of dipeptidylpeptidase IV	International equivalent of US 7,132,443, providing broad international protection for the denagliptin molecule.
WO 2005/009956	Crystalline anhydrous (2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propionyl]-4-fluoropyrrolidine-2-carbonitrile tosylate	Claims the specific tosylate salt of denagliptin and its crystalline anhydrous form, which is crucial for pharmaceutical formulation.

Mechanism of Action: DPP-IV Inhibition

Denagliptin functions by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, denagliptin increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon secretion from pancreatic α -cells, ultimately resulting in improved glycemic control.





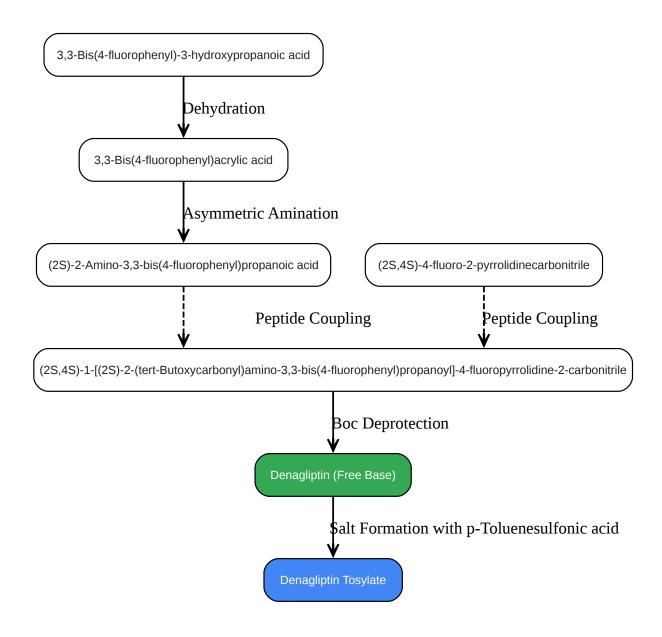
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Figure 1: Signaling pathway of DPP-IV inhibition by Denagliptin.

Experimental Protocols Synthesis of Denagliptin Tosylate

The synthesis of **denagliptin tosylate** is detailed in the patent literature, with improvements for large-scale production also described. A general outline of the synthesis is provided below.





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Figure 2: Simplified workflow for the synthesis of **Denagliptin Tosylate**.

A detailed experimental protocol for a key step, the formation of the tosylate salt, is as follows:

- Dissolution: A mixture of denagliptin free base, isopropanol, and water is heated to approximately 72°C until all solids dissolve.[1]
- Filtration: The hot solution is filtered to remove any particulate matter.[1]



- Crystallization: The solution is cooled to approximately 5°C, and additional water is added to induce crystallization. The mixture is stirred at this temperature for 30 minutes.[1]
- Isolation: The resulting precipitate (denagliptin tosylate) is collected by filtration.[1]
- Washing: The filter cake is washed with isopropanol.[1]
- Drying: The final product is dried under vacuum at approximately 55°C.[1]

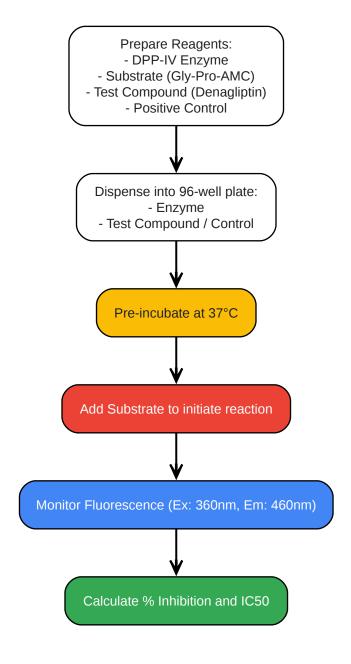
DPP-IV Inhibition Assay

While specific quantitative data for denagliptin's DPP-IV inhibition is not publicly available, a general protocol for a fluorometric DPP-IV inhibitor screening assay is provided below. This type of assay is commonly used to determine the potency of DPP-IV inhibitors.

- Reagent Preparation:
 - Prepare a DPP-IV enzyme solution in assay buffer.
 - Prepare a substrate solution (e.g., Gly-Pro-7-amino-4-methylcoumarin) in assay buffer.
 - Prepare a series of dilutions of the test compound (denagliptin) and a known inhibitor (e.g., sitagliptin) as a positive control.
- Assay Procedure:
 - In a 96-well plate, add the DPP-IV enzyme solution to wells containing either the test compound, positive control, or buffer (for control wells).
 - Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes).
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
- Data Analysis:
 - Calculate the rate of reaction for each well.



- Determine the percent inhibition for each concentration of the test compound relative to the control wells.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.



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References

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